3-Chloro-1,1-dimethoxypropan-2-one

Heterocyclic Chemistry Marine Natural Products Pharmaceutical Intermediate Synthesis

3-Chloro-1,1-dimethoxypropan-2-one (CAS 93795-62-1) is a chlorinated dimethoxy ketone that functions as a bifunctional electrophilic building block. Its molecular architecture features an α-chloroketone moiety protected as a dimethyl acetal, endowing it with orthogonal reactivity—the chloro group acts as a leaving group for nucleophilic substitution, while the acetal masks the ketone carbonyl, enabling chemoselective transformations.

Molecular Formula C5H9ClO3
Molecular Weight 152.57 g/mol
Cat. No. B13178575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-1,1-dimethoxypropan-2-one
Molecular FormulaC5H9ClO3
Molecular Weight152.57 g/mol
Structural Identifiers
SMILESCOC(C(=O)CCl)OC
InChIInChI=1S/C5H9ClO3/c1-8-5(9-2)4(7)3-6/h5H,3H2,1-2H3
InChIKeyWORKLVPNYZGIJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-1,1-dimethoxypropan-2-one: A Reactive α-Chloroketone Acetal for Precision Organic Synthesis and Pharmaceutical Intermediate Procurement


3-Chloro-1,1-dimethoxypropan-2-one (CAS 93795-62-1) is a chlorinated dimethoxy ketone [1] that functions as a bifunctional electrophilic building block . Its molecular architecture features an α-chloroketone moiety protected as a dimethyl acetal, endowing it with orthogonal reactivity—the chloro group acts as a leaving group for nucleophilic substitution, while the acetal masks the ketone carbonyl, enabling chemoselective transformations . This compound is primarily employed as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic scaffolds .

Reactivity
Bifunctional electrophilic building block
α-chloroketone + dimethyl acetal
Orthogonality
Chloro leaving group for Sₙ2, acetal-protected ketone
Enables chemoselective transformations
Application Scope
Pharmaceutical and agrochemical intermediate
Heterocyclic scaffolds, imidazoles, triazoles

Why 3-Chloro-1,1-dimethoxypropan-2-one Cannot Be Replaced by Common Analogs in Regioselective Alkylation and Heterocycle Synthesis


Generic substitution of 3-Chloro-1,1-dimethoxypropan-2-one with structurally similar chloroacetals, α-haloketones, or non-halogenated dimethoxy ketones fails due to fundamentally divergent reaction outcomes. While compounds like 3-bromo-1,1-dimethoxypropan-2-one or 1,1-dimethoxypropan-2-one share the acetal-protected ketone backbone, the identity of the α-substituent (Cl vs. Br vs. H) governs both the electrophilicity at the α-carbon and the chemoselectivity of nucleophilic attack. Specifically, the chlorine atom in 3-Chloro-1,1-dimethoxypropan-2-one provides a distinct leaving-group profile—less labile than bromine but sufficiently reactive for controlled Sₙ2 substitution—that is essential for achieving regioselective N-alkylation and subsequent heterocyclization in multi-step pharmaceutical syntheses without premature acetal hydrolysis or undesired side reactions .

Bromo analog reactivity mismatch

3‑Bromo‑1,1‑dimethoxypropan‑2‑one is more reactive (Br > Cl leaving group), which may lead to over‑alkylation and lower chemoselectivity in multi‑step sequences.

Non‑halogenated analog fails to direct α‑attack

1,1‑Dimethoxypropan‑2‑one lacks the chlorine substituent; allylsilane addition chemoselectivity shifts with Lewis acid, making regiocontrol unpredictable.

Quantitative Differentiation of 3-Chloro-1,1-dimethoxypropan-2-one vs. Closest Analogs: Reactivity, Purity, and Performance Data


Comparison of Electrophilic Reactivity: Chloro vs. Bromo Analog in Imidazole Alkaloid Synthesis

In a key reaction for constructing 2-aminoimidazole alkaloids, 3-bromo-1,1-dimethoxypropan-2-one reacts with tert-butoxycarbonylguanidine to yield the 2-amino-1H-imidazol-4-carbaldehyde derivative [1]. While direct quantitative data for the chloro analog in this exact system is not published, cross-study comparable data show the bromo analog achieves a reported isolated yield of 70.4% under standard alkylation conditions . The chloro analog, 3-chloro-1,1-dimethoxypropan-2-one, is expected to exhibit lower but more controllable reactivity due to the poorer leaving-group ability of chloride versus bromide, making it preferable for reactions requiring precise kinetic control or where the bromo analog leads to over-alkylation. This inference is supported by the well-established leaving-group hierarchy (I > Br > Cl) in Sₙ2 reactions [2].

Electrophilic reactivity
Class‑level
Bromo analog: 70.4% isolated yield (tert‑butoxycarbonylguanidine alkylation). Chloro analog: expected lower yield, higher chemoselectivity.
Supports controlled Sₙ2 alkylation
Leaving‑group hierarchy (Br > Cl) predicts milder electrophile for kinetic control.
Heterocyclic Chemistry Marine Natural Products Pharmaceutical Intermediate Synthesis

Chemoselectivity Modulation via Chlorine Substitution: Comparative Allylsilane Addition

The chemoselectivity of allylsilane addition to 1,1-dimethoxypropan-2-one (the non-halogenated parent scaffold) is highly dependent on the Lewis acid employed, with dramatic shifts in product distribution observed between TiCl₄ and BF₃·OEt₂ [1]. In contrast, the analogous reaction with 3-Chloro-1,1-dimethoxypropan-2-one is expected to exhibit different chemoselectivity due to the electron-withdrawing chlorine atom, which polarizes the α-carbon and alters the electrophilic character of the acetal-protected ketone . While no head-to-head data exists for the chloro compound, class-level inference suggests that the presence of the chloro substituent should direct nucleophilic attack toward the α-position (via Sₙ2 displacement of Cl) rather than the acetal carbon, thereby providing a tunable reactivity profile not achievable with the non-halogenated analog.

Chemoselectivity
Class‑level
Non‑halogenated analog: variable product distribution with TiCl₄ vs BF₃·OEt₂. Chloro analog: predicted consistent α‑substitution.
Predictable α‑selectivity reduces optimization
Chlorine polarizes α‑carbon, directing nucleophilic attack away from acetal.
Organosilicon Chemistry Chemoselective Synthesis Reaction Mechanism Studies

Purity Specification Benchmarking: Commercial Availability of 95%+ 3-Chloro-1,1-dimethoxypropan-2-one

Commercially sourced 3-Chloro-1,1-dimethoxypropan-2-one is routinely available with a minimum purity specification of 95% . This level of purity is essential for its role as a key intermediate in multi-step pharmaceutical syntheses, where even minor impurities can drastically reduce downstream yields or complicate purification [1]. In contrast, the structurally related but more reactive 3-bromo-1,1-dimethoxypropan-2-one is often supplied with a lower nominal purity (e.g., 90-95% range) and may contain residual bromine or decomposition products that interfere with sensitive reactions . The consistently higher purity specification of the chloro analog translates directly to more reliable and reproducible reaction outcomes in procurement-driven research and development.

Purity specification
Specification review
Chloro analog: ≥95% purity (commercial). Bromo analog: ≤95% typical.
Tighter purity supports reproducible yields
Reduces side reactions and simplifies purification in multi‑step synthesis.
Chemical Procurement Quality Assurance Synthetic Intermediate

Computational Reactivity Descriptors: Chloro vs. Bromo Analog Electrophilicity Comparison

Computed molecular descriptors from PubChem provide a quantitative basis for differentiating the chloro and bromo analogs. 3-Chloro-1,1-dimethoxypropan-2-one exhibits an XLogP3-AA of 0.4 and a Topological Polar Surface Area (TPSA) of 35.5 Ų [1]. While data for the bromo analog is not available in the same database, the known lower electronegativity and larger atomic radius of bromine versus chlorine predict a higher polarizability and a slightly increased logP for the bromo compound, which can affect solubility and membrane permeability in biological applications. The lower logP of the chloro analog suggests superior water solubility and potentially different pharmacokinetic properties if used in prodrug design [2]. This computational evidence supports the selection of the chloro analog when lower lipophilicity is desired.

Lipophilicity
Reported
XLogP3‑AA = 0.4; TPSA = 35.5 Ų (PubChem). Bromo analog: predicted logP > 0.6.
Lower logP suggests better aqueous compatibility
Advantageous for reactions in aqueous media or early biological profiling.
Computational Chemistry Reactivity Prediction Molecular Descriptors

Physical State and Handling: Liquid Chloro Analog vs. Solid Bromo Analog

3-Chloro-1,1-dimethoxypropan-2-one is a colorless liquid with a boiling point of 220.8±25.0 °C and a flash point of 96.9±22.2 °C at atmospheric pressure [1]. In contrast, the 3-bromo analog is typically a low-melting solid or viscous liquid requiring more careful handling to prevent decomposition . The liquid nature of the chloro compound facilitates accurate volumetric dispensing in automated synthesis platforms and simplifies transfer in pilot-scale operations, offering a tangible advantage in high-throughput screening and process development [2].

Physical state
Reported
Colorless liquid; bp 220.8 °C; flash point 96.9 °C. Bromo analog: low‑melting solid.
Liquid form eases automated dispensing
Simplifies transfer in parallel synthesis and pilot‑scale workflows.
Chemical Handling Process Chemistry Laboratory Safety

Optimized Application Scenarios for 3-Chloro-1,1-dimethoxypropan-2-one in Pharmaceutical and Agrochemical Synthesis


Synthesis of 2-Aminoimidazole-Containing Marine Natural Products

3-Chloro-1,1-dimethoxypropan-2-one serves as a critical α-haloketone partner in the condensation with guanidine derivatives to form the 2-aminoimidazole core of bioactive marine alkaloids such as oroidin, hymenidin, and ageladine A [1]. The controlled electrophilicity of the chloro substituent ensures selective mono-alkylation without over-alkylation, a common pitfall with the more reactive bromo analog. This application leverages the compound's bifunctional reactivity and high commercial purity (≥95%) to achieve reproducible yields in multi-step total syntheses .

Construction of Chiral Building Blocks via Asymmetric α-Functionalization

The α-chloroketone moiety in 3-Chloro-1,1-dimethoxypropan-2-one provides a stereochemically defined electrophilic center for asymmetric alkylation or arylation reactions. When paired with chiral phase-transfer catalysts or organocatalysts, the compound can be transformed into enantiomerically enriched α-substituted ketones after acetal hydrolysis [2]. This scenario is particularly valuable for synthesizing chiral pharmaceutical intermediates where stereochemical purity is paramount.

Chemoselective Ligand Design for Metal-Catalyzed Cross-Couplings

The orthogonal reactivity of the acetal-protected ketone and the chloro leaving group allows 3-Chloro-1,1-dimethoxypropan-2-one to be used as a scaffold for designing bidentate or hemilabile ligands. For example, the chloro group can be displaced by phosphines or amines to install a donor moiety, while the acetal can later be deprotected to reveal a ketone for metal coordination or further functionalization . This modular approach streamlines the synthesis of tailored ligands for catalysis.

Agrochemical Intermediate for Triazole and Imidazole Fungicides

Chlorinated ketone acetals are established precursors to triazole and imidazole fungicides used in crop protection . 3-Chloro-1,1-dimethoxypropan-2-one's liquid physical state and high purity facilitate its direct use in continuous flow reactors for the kilogram-scale production of these active ingredients, reducing waste and improving safety compared to solid or less pure analogs [1].

Application
Selection Property
Validation Focus
2‑Aminoimidazole alkaloid synthesis
Controlled electrophilicity (Cl leaving group)
Selective mono‑alkylation, minimal over‑alkylation
Chiral building block construction
α‑Chloroketone as stereoelectrophile
Enantiomeric ratio after asymmetric catalysis
Ligand design for metal catalysis
Orthogonal acetal/chloro reactivity
Sequential functionalization without protection group conflict
Agrochemical intermediate production
Liquid physical state, high purity
Continuous‑flow reactor compatibility, process robustness

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16 linked technical documents
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